molecular formula C15H16N2O2S B2419665 1-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-3-(thiophen-2-yl)urea CAS No. 1351641-92-3

1-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-3-(thiophen-2-yl)urea

Cat. No. B2419665
CAS RN: 1351641-92-3
M. Wt: 288.37
InChI Key: OSNHXYYQOAZNMC-UHFFFAOYSA-N
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Description

1-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-3-(thiophen-2-yl)urea, also known as L-753,037, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of indenylurea derivatives, which have been found to exhibit a wide range of biological activities, including anti-inflammatory, antitumor, and antiviral properties.

Scientific Research Applications

Anti-acetylcholinesterase Activity

A series of 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas showed promise as novel acetylcholinesterase inhibitors, indicating potential for treating conditions such as Alzheimer's disease. These compounds optimize the spacer length between pharmacophoric moieties for enhanced activity, demonstrating the versatility of urea derivatives in drug design (J. Vidaluc et al., 1995).

Neuropeptide Y5 Receptor Antagonists

Research into trisubstituted phenyl urea derivatives as neuropeptide Y5 receptor antagonists has produced compounds with significant in vitro potency. This work underscores the potential of urea derivatives in developing new treatments for obesity-related disorders (C. Fotsch et al., 2001).

Hydrogel Formation

The study of 1-(3-methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea demonstrated its ability to form hydrogels in acidic conditions. This property can be tuned by the identity of the anion, showcasing the compound's potential in creating materials with specific physical properties (G. Lloyd et al., 2011).

Fluorescent Probes

A fluorescent sensor based on urea derivatives has been developed for the selective and sensitive detection of Al3+, highlighting the application of such compounds in environmental monitoring and biological imaging (Qingming Wang et al., 2017).

Corrosion Inhibition

Urea derivatives have been evaluated as corrosion inhibitors for mild steel in hydrochloric acid solution. This application is crucial for protecting industrial infrastructure, demonstrating the chemical's utility beyond biological systems (M. Bahrami et al., 2012).

Antimicrobial Activity

N-Substituted ureas have shown moderate antimicrobial activity, suggesting their potential as templates for developing new antimicrobial agents. This highlights the broad spectrum of biological activities associated with urea derivatives (P. V. G. Reddy et al., 2003).

properties

IUPAC Name

1-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]-3-thiophen-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2S/c18-14(17-13-6-3-9-20-13)16-10-15(19)8-7-11-4-1-2-5-12(11)15/h1-6,9,19H,7-8,10H2,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSNHXYYQOAZNMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C21)(CNC(=O)NC3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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